molecular formula C8H14O2S B13315153 3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid

3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid

Cat. No.: B13315153
M. Wt: 174.26 g/mol
InChI Key: BMTNKMRFCUJGJT-UHFFFAOYSA-N
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Description

3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2S. It is characterized by a cyclobutane ring substituted with an ethyl group, a methylsulfanyl group, and a carboxylic acid group. This compound is primarily used for research purposes and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted cyclobutane derivatives with methylsulfanyl reagents, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates, cyclization, and functional group modifications .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved include oxidation, reduction, and substitution reactions, which modify the compound’s structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the ethyl and methylsulfanyl groups on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

3-ethyl-1-methylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H14O2S/c1-3-6-4-8(5-6,11-2)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

BMTNKMRFCUJGJT-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C1)(C(=O)O)SC

Origin of Product

United States

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